An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Chemical Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-(Trifluoromethyl)cinnamic acid, a fluorinated derivative of the naturally occurring cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl group at the meta-position of the phenyl ring imparts unique electronic properties, enhancing its metabolic stability and potential for biological activity.[3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a modulator of key signaling pathways.
Core Chemical Properties
m-(Trifluoromethyl)cinnamic acid is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a trifluoromethyl-substituted benzene ring attached to an acrylic acid moiety.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇F₃O₂ | |
| Molecular Weight | 216.16 g/mol | |
| Melting Point | 135-137 °C | [4] |
| Boiling Point | ~292 °C (predicted) | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [4] |
| pKa | 4.25 ± 0.10 (Predicted) | [4] |
| CAS Number | 779-89-5, 67801-07-4 |
Spectral Data
¹H NMR Spectroscopy:
-
A representative ¹H NMR spectrum of a related compound, trans-4-(trifluoromethyl)cinnamic acid, shows characteristic peaks for the vinyl and aromatic protons. The vinyl protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration. The aromatic protons exhibit splitting patterns consistent with substitution on the benzene ring.[5][6]
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum displays distinct signals for the carboxyl carbon, the olefinic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[6][7]
Infrared (IR) Spectroscopy:
-
The IR spectrum of the related trans-4-(trifluoromethyl)cinnamic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (around 1712 cm⁻¹), the C=C stretch of the alkene, and strong bands corresponding to the C-F stretching of the trifluoromethyl group.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 216.[8]
Experimental Protocols
The primary route for the synthesis of m-(trifluoromethyl)cinnamic acid is the Knoevenagel condensation. An alternative method involves an aldol condensation reaction.
Knoevenagel Condensation Synthesis
This method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid.[9][10]
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Anhydrous pyridine
-
Piperidine
-
Ice
-
Concentrated hydrochloric acid
-
Industrial methylated spirit (IMS) or ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.9 eq), anhydrous pyridine (4 volumes relative to the aldehyde), and piperidine (catalytic amount, ~0.14 eq).[9]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[9]
-
After cooling, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[9]
-
Collect the solid product by filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the product from a 1:1 mixture of IMS and water to yield pure m-(trifluoromethyl)cinnamic acid as off-white needles.[9]
Aldol Condensation Synthesis
This alternative synthesis involves the reaction of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst.[11]
Materials:
-
m-Trifluoromethylbenzaldehyde
-
Acetaldehyde (freshly distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine
-
Tetrahydrofuran (THF)
-
Hydrochloric acid
Procedure:
-
To a four-necked flask, add m-trifluoromethylbenzaldehyde (1.0 eq), tetrahydrofuran, and DBU (0.2 eq).[11][12]
-
With stirring, add freshly distilled acetaldehyde (2.5 eq) to the mixture.[11][12]
-
Stir the reaction mixture at room temperature (20-25 °C) for 48 hours.[11][12]
-
Monitor the reaction progress by HPLC until the starting material is consumed.[11]
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
Mandatory Visualizations
Synthesis Workflow via Knoevenagel Condensation
Caption: Workflow for the synthesis of m-(Trifluoromethyl)cinnamic acid.
Inhibition of the NF-κB Signaling Pathway
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway.
Biological Activity and Applications
m-(Trifluoromethyl)cinnamic acid and its derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4] These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
Derivatives of cinnamic acid have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce inflammation.
Anticancer Potential
The anticancer effects of cinnamic acid derivatives are linked to their ability to inhibit oncogenic protein kinases and transcription factors such as STAT3.[13][14] Constitutive activation of STAT3 is common in many cancers, and its inhibition can lead to decreased tumor cell proliferation and survival.
Other Applications
Due to its chemical structure, m-(trifluoromethyl)cinnamic acid serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it is a key building block for the synthesis of cinacalcet, a drug used to treat hyperparathyroidism.[4]
Conclusion
m-(Trifluoromethyl)cinnamic acid is a versatile compound with a rich chemical profile and significant potential in various scientific fields. Its unique properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and professionals engaged in the exploration and application of this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 12. CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google Patents [patents.google.com]
- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
